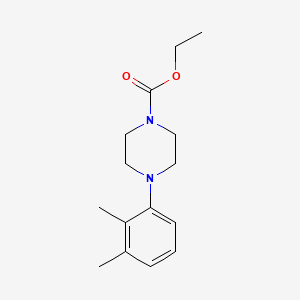![molecular formula C18H19NO B5800987 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5800987.png)
1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline, also known as MATQ, is a chemical compound that belongs to the tetrahydroquinoline family. MATQ has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been suggested that 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline exerts its therapeutic effects by modulating various cellular pathways. For example, 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects:
1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the activity of MMP-9, an enzyme that is involved in tissue remodeling and cancer metastasis. Additionally, 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
実験室実験の利点と制限
1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. It is relatively easy to synthesize, and the yield is high. 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline is also stable under various conditions, which makes it suitable for long-term storage. However, one limitation of 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline is that it is not water-soluble, which can make it challenging to work with in aqueous environments.
将来の方向性
There are several future directions for the study of 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline. One potential direction is to investigate the use of 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline in combination with other drugs for the treatment of various diseases. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline in animal models and humans. Additionally, the development of novel synthetic methods for 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline and its derivatives could lead to the discovery of new therapeutic agents.
合成法
1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline can be synthesized through a one-pot, three-component reaction of 4-methylacetophenone, aniline, and cyclohexanone. The reaction is carried out under reflux in the presence of a catalytic amount of p-toluenesulfonic acid. The yield of 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline is around 80%, and the purity can be improved through recrystallization.
科学的研究の応用
1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. 1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14-8-10-15(11-9-14)13-18(20)19-12-4-6-16-5-2-3-7-17(16)19/h2-3,5,7-11H,4,6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGLUIWVUNNLFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(p-tolyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5800905.png)
![N-cyclopentyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5800921.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5800939.png)
amino]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800941.png)


![N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5800958.png)


![{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5800976.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5800978.png)
![5-bromo-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5800979.png)